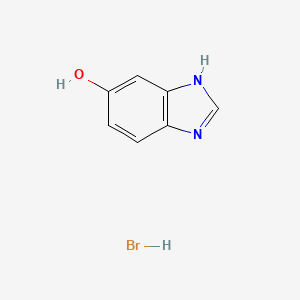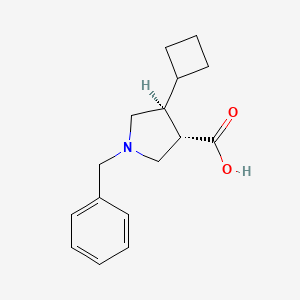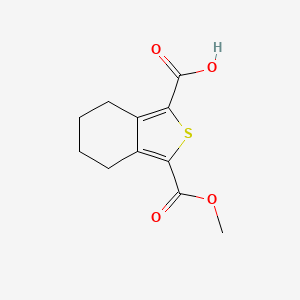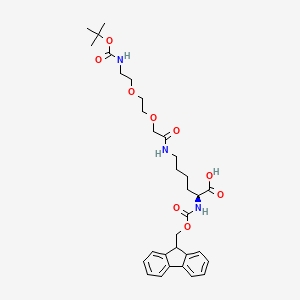![molecular formula C16H19N5O4 B2479873 ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 915930-25-5](/img/structure/B2479873.png)
ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound. Its structure includes multiple functional groups and ring systems, making it a unique molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate typically involves multi-step organic reactions. The process usually starts with readily available starting materials, undergoing reactions such as condensation, cyclization, and esterification. Each step requires precise control over reaction conditions like temperature, pH, and solvents used to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the synthetic route to be cost-effective and scalable. Key considerations include selecting the most efficient catalysts and reagents, and designing reactors that can handle large volumes while maintaining reaction integrity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can participate in various chemical reactions, including:
Oxidation: Conversion of the allyl group into more oxidized forms, such as an epoxide or diol.
Reduction: Reduction of carbonyl groups to alcohols under suitable conditions.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the ring structures.
Common Reagents and Conditions
Oxidation: Use of peroxides or molecular oxygen with a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenated reagents or strong nucleophiles under appropriate conditions.
Major Products
The major products from these reactions depend on the specific conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a useful intermediate in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for multiple functional modifications.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving purine and imidazole derivatives.
Medicine
Potential pharmaceutical applications include its use as a scaffold for designing drugs that interact with specific molecular targets, such as enzymes or receptors.
Industry
In the chemical industry, this compound might be employed as a starting material for synthesizing specialty chemicals, which are then used in various applications, including materials science.
Mecanismo De Acción
The mechanism by which ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes where the compound acts as an inhibitor or a substrate. Pathways affected by the compound's activity could involve purine metabolism or imidazole ring transformations.
Comparación Con Compuestos Similares
Compared to other similar compounds, ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate stands out due to its unique combination of functional groups and ring systems.
List of Similar Compounds
Mthis compound
Propyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-allyl-1-methyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Each of these compounds has slight variations in their structures, leading to differences in reactivity and applications
Propiedades
IUPAC Name |
ethyl 2-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-5-7-19-14(23)12-13(18(4)16(19)24)17-15-20(9-11(22)25-6-2)10(3)8-21(12)15/h5,8H,1,6-7,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMECWDPJQCWYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2479795.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2479798.png)
![5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479799.png)
![2-Chloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B2479800.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B2479801.png)
![8-[2-[(4-Methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2479802.png)
![1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2479804.png)


![1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]UREA](/img/structure/B2479808.png)
![4-(4-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2479809.png)

